(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 248.55 g/mol. It is categorized as an amine and is known for its potential applications in medicinal chemistry and organic synthesis. The compound features a bromine atom attached to a dihydroindene structure, which contributes to its unique properties and reactivity.
The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for various biological and chemical applications. Its structure can be represented by the SMILES notation: N[C@@H]1CCC2=C1C=CC(Br)=C2.[H]Cl .
These reactions are fundamental in organic synthesis, allowing the construction of diverse chemical entities from this compound.
Further research is needed to elucidate the specific biological effects of this compound and its potential therapeutic applications.
The synthesis of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
This method provides a straightforward approach to synthesizing the compound with good yields .
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has several potential applications:
Several compounds share structural similarities with (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810069-91-0 | 0.95 | Tetrahydronaphthalene structure |
| 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810069-90-9 | 0.95 | Methyl substitution at position 5 |
| 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1199782-93-8 | 0.95 | Different substitution pattern |
| (S)-1-(3-Bromophenyl)ethanamine hydrochloride | 2172274-44-9 | 0.93 | Aromatic substitution instead of indene structure |
These comparisons illustrate that while these compounds share certain features with (R)-5-Bromo-2,3-dihydro-1H-indene derivatives, each has distinct characteristics that may influence their reactivity and biological activity .